LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)-
LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)-
Brand Name:
Vulcanchem
CAS No.:
124361-52-0
VCID:
VC20851612
InChI:
InChI=1S/C82H107ClN16O15/c1-50(2)41-65(75(106)94-64(26-11-12-37-87-51(3)4)81(112)99-40-18-27-70(99)80(111)90-52(5)82(113)114)95-74(105)63(25-10-14-39-89-72(103)60-23-17-36-86-48-60)92-73(104)62(24-9-13-38-88-71(102)59-22-16-35-85-47-59)93-79(110)69(49-100)98-78(109)68(45-56-19-15-34-84-46-56)97-77(108)67(43-54-29-32-61(83)33-30-54)96-76(107)66(91-53(6)101)44-55-28-31-57-20-7-8-21-58(57)42-55/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,87,100H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H,88,102)(H,89,103)(H,90,111)(H,91,101)(H,92,104)(H,93,110)(H,94,106)(H,95,105)(H,96,107)(H,97,108)(H,98,109)(H,113,114)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70+/m1/s1
SMILES:
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C
Molecular Formula:
C82H107ClN16O15
Molecular Weight:
1592.3 g/mol
LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)-
CAS No.: 124361-52-0
Cat. No.: VC20851612
Molecular Formula: C82H107ClN16O15
Molecular Weight: 1592.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124361-52-0 |
|---|---|
| Molecular Formula | C82H107ClN16O15 |
| Molecular Weight | 1592.3 g/mol |
| IUPAC Name | (2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C82H107ClN16O15/c1-50(2)41-65(75(106)94-64(26-11-12-37-87-51(3)4)81(112)99-40-18-27-70(99)80(111)90-52(5)82(113)114)95-74(105)63(25-10-14-39-89-72(103)60-23-17-36-86-48-60)92-73(104)62(24-9-13-38-88-71(102)59-22-16-35-85-47-59)93-79(110)69(49-100)98-78(109)68(45-56-19-15-34-84-46-56)97-77(108)67(43-54-29-32-61(83)33-30-54)96-76(107)66(91-53(6)101)44-55-28-31-57-20-7-8-21-58(57)42-55/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,87,100H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H,88,102)(H,89,103)(H,90,111)(H,91,101)(H,92,104)(H,93,110)(H,94,106)(H,95,105)(H,96,107)(H,97,108)(H,98,109)(H,113,114)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70+/m1/s1 |
| Standard InChI Key | SIDCDUXXUUFBEQ-NBERXCRTSA-N |
| Isomeric SMILES | C[C@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)NC(=O)[C@H](CCCCNC(=O)C3=CN=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
| SMILES | CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator